tris(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite
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Overview
Description
Tris(4-tetracyclo[62113,602,7]dodec-9-enylmethyl) phosphite is a complex organic compound with a unique structure It is characterized by the presence of three tetracyclo[62113,602,7]dodec-9-enylmethyl groups attached to a phosphite core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tris(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite typically involves the reaction of tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl chloride with phosphorous trichloride in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The reaction conditions often include low temperatures and the use of solvents such as dichloromethane or toluene to ensure the stability of the intermediates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality of the product .
Chemical Reactions Analysis
Types of Reactions
Tris(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite undergoes various chemical reactions, including:
Oxidation: The phosphite group can be oxidized to a phosphate group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the double bonds present in the tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphite group results in the formation of tris(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphate .
Scientific Research Applications
Tris(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers and as an additive in materials science.
Mechanism of Action
The mechanism of action of tris(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. The pathways involved in its action include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Tetracyclo[6.2.1.13,6.02,7]dodec-4-ene: A precursor in the synthesis of tris(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite.
Tris(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphate: The oxidized form of the phosphite compound.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and form complexes with metal ions makes it valuable in different scientific and industrial applications .
Properties
CAS No. |
71002-30-7 |
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Molecular Formula |
C39H51O3P |
Molecular Weight |
598.8 g/mol |
IUPAC Name |
tris(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite |
InChI |
InChI=1S/C39H51O3P/c1-4-22-7-19(1)34-25-10-28(31(13-25)37(22)34)16-40-43(41-17-29-11-26-14-32(29)38-23-5-2-20(8-23)35(26)38)42-18-30-12-27-15-33(30)39-24-6-3-21(9-24)36(27)39/h1-6,19-39H,7-18H2 |
InChI Key |
KFNMEPSMUGTZMX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1COP(OCC3CC4CC3C5C4C6CC5C=C6)OCC7CC8CC7C9C8C1CC9C=C1)C1C2C2CC1C=C2 |
Origin of Product |
United States |
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